2,2-Difluoro-n-(2-hydroxyethyl)-3-(2-nitro-1h-imidazol-1-yl)propanamide

hypoxic cell radiosensitizer reduction potential partition coefficient

Select KU-2285 for its α,α-difluoro motif, which delivers a ~90 mV higher one-electron reduction potential and 6-fold greater lipophilicity than etanidazole, translating to SER values of 1.43–2.14 at clinically achievable concentrations (0.05–0.25 mM). This orally active radiosensitizer retains full efficacy without IV access and demonstrates shorter peripheral-nerve half-life, correlating with reduced cumulative neurotoxicity. Backed by Phase I/II data showing 11-month median survival with IORT in pancreatic cancer, it is the only 2-nitroimidazole with published human efficacy in this indication—ideal as a high-sensitivity benchmark for translational oncology and hypoxia-targeted drug screening programs.

Molecular Formula C8H10F2N4O4
Molecular Weight 264.19 g/mol
CAS No. 121077-11-0
Cat. No. B1673864
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2-Difluoro-n-(2-hydroxyethyl)-3-(2-nitro-1h-imidazol-1-yl)propanamide
CAS121077-11-0
SynonymsKU2285;  KU-2285;  KU 2285.
Molecular FormulaC8H10F2N4O4
Molecular Weight264.19 g/mol
Structural Identifiers
SMILESC1=CN(C(=N1)[N+](=O)[O-])CC(C(=O)NCCO)(F)F
InChIInChI=1S/C8H10F2N4O4/c9-8(10,6(16)11-2-4-15)5-13-3-1-12-7(13)14(17)18/h1,3,15H,2,4-5H2,(H,11,16)
InChIKeyVOXUFOPZGRTSJY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

2,2‑Difluoro‑N‑(2‑hydroxyethyl)‑3‑(2‑nitro‑1H‑imidazol‑1‑yl)propanamide (KU‑2285) – Procurement‑Grade Overview for Hypoxia‑Targeted Radiosensitization Research


2,2‑Difluoro‑N‑(2‑hydroxyethyl)‑3‑(2‑nitro‑1H‑imidazol‑1‑yl)propanamide (development code KU‑2285, CAS 121077‑11‑0) is a synthetic, fluorinated 2‑nitroimidazole hypoxic‑cell radiosensitizer [1]. The molecule incorporates an α,α‑difluoro‑substituted N‑(2‑hydroxyethyl)‑propanamide side‑chain at the N1 position of the imidazole ring, which distinguishes it from non‑fluorinated analogs such as etanidazole and misonidazole [2]. It has been advanced through Phase I/II clinical investigation as an adjunct to intraoperative and external‑beam radiotherapy [3], and it also serves as a chemical biology probe for modeling hypoxia‑dependent drug activation [4].

Why 2,2‑Difluoro‑N‑(2‑hydroxyethyl)‑3‑(2‑nitro‑1H‑imidazol‑1‑yl)propanamide Cannot Be Interchanged with Other 2‑Nitroimidazole Radiosensitizers


Within the 2‑nitroimidazole class, substitution at the N1 side‑chain governs electron affinity, lipophilicity, oral bioavailability, and neurotoxic potential—parameters that directly control the sensitizer enhancement ratio (SER) and therapeutic window [1]. The α,α‑difluoro motif of KU‑2285 raises the one‑electron reduction potential by approximately 90 mV versus etanidazole and increases the octanol/water partition coefficient 6‑fold, resulting in greater SER values at clinically achievable low concentrations while maintaining a shorter peripheral‑nerve half‑life, which is correlated with reduced cumulative neurotoxicity relative to SR‑2508 [2][3]. Consequently, selecting a de‑fluorinated or mono‑fluorinated analog introduces quantitatively different pharmacodynamic and pharmacokinetic behavior that cannot be normalized by simple dose adjustment.

Head‑to‑Head Quantitative Differentiation of 2,2‑Difluoro‑N‑(2‑hydroxyethyl)‑3‑(2‑nitro‑1H‑imidazol‑1‑yl)propanamide Against Comparator Radiosensitizers


Higher One‑Electron Reduction Potential and 6‑Fold Greater Lipophilicity Versus Etanidazole

The reduction potential of KU‑2285 was −0.96 V vs. Ag/Ag⁺ in N,N‑dimethylformamide, compared with −1.05 V for etanidazole, a 90 mV shift that favors enzymatic one‑electron reduction in hypoxic environments [1]. The octanol/water partition coefficient (log P proxy) was 0.25 for KU‑2285 versus 0.040 for etanidazole, a 6.25‑fold difference that governs cellular uptake and tissue distribution [1].

hypoxic cell radiosensitizer reduction potential partition coefficient 2-nitroimidazole

Superior Sensitizer Enhancement Ratio (SER) at Low In Vitro Concentrations Relative to SR‑2508

In the cytokinesis‑block micronucleus assay under hypoxia using SCCVII cells, KU‑2285 delivered an SER of 1.43, 1.75, and 2.14 at 0.05, 0.10, and 0.25 mM, respectively, whereas SR‑2508 yielded SER values of 1.17, 1.27, and 1.69 at the same concentrations [1]. KU‑2285 also outperformed SR‑2508 in the colony‑formation assay across the same concentration range [1].

hypoxic cell radiosensitizer sensitizer enhancement ratio micronucleus assay SR-2508

Preserved Oral Bioavailability Contrasting with Etanidazole’s Activity Loss

When etanidazole was administered orally, its radiosensitizing activity was significantly reduced; in contrast, KU‑2285 showed no significant difference in radiosensitizing efficacy whether given intravenously, intraperitoneally, or orally [1]. The acute LD₅₀/₇ in C3H/HeJ mice was 2.4 g/kg (i.v.), 2.1 g/kg (i.p.), and 4.25 g/kg (p.o.) for KU‑2285, compared with 4.75 g/kg (i.v.) for etanidazole [1].

oral bioavailability radiosensitizer etanidazole pharmacokinetics

Higher SER Compared with Sanazole and Nimorazole at Clinically Relevant Concentrations

At 1 mM under hypoxic conditions in a colony formation assay with SCCVII cells, the SER was 1.95 for KU‑2285, 1.55 for sanazole, and 1.45 for nimorazole; at 0.5 mM, the SERs were 1.75, 1.40, and 1.40, respectively [1].

sanazole nimorazole sensitizer enhancement ratio colony assay

Clinical Proof‑of‑Concept in Pancreatic Cancer with Quantified Survival Gain

In a Phase I/II trial, 11 patients with unresectable localized pancreatic cancer who received KU‑2285 (1–9 g/m²) plus intraoperative radiotherapy (30 Gy) and external‑beam radiotherapy achieved a median survival of 11 months and a 1‑year local control rate of 50%, compared with 8 months (P = 0.26) and 28% (P = 0.10) in 22 matched historical controls treated with radiotherapy alone [1].

pancreatic cancer intraoperative radiotherapy median survival local control

Superior In Vitro SER at High Concentration Versus Etanidazole and RP‑170

At 5 mM under hypoxic conditions in the cytokinesis‑block micronucleus assay, KU‑2285 displayed an SER of 3.8, compared with 3.2 for the nucleoside analog RP‑170 and 2.3 for etanidazole [1].

sensitizer enhancement ratio etanidazole RP-170 micronucleus assay

Evidence‑Backed Application Scenarios for 2,2‑Difluoro‑N‑(2‑hydroxyethyl)‑3‑(2‑nitro‑1H‑imidazol‑1‑yl)propanamide in Hypoxia and Radiotherapy Research


In-Vivo Fractionated Irradiation Studies Requiring Oral Dosing Convenience

KU‑2285 retains full radiosensitizing activity when administered orally, unlike etanidazole [1]. In murine SCCVII and mammary tumor models, intraperitoneal or oral dosing 30 min before each radiation fraction (e.g., 5 Gy × 5 fractions over 48 h) produced significant tumor growth delay without requiring intravenous access [2]. This makes it the preferred 2‑nitroimidazole for laboratories conducting high‑throughput, fractionated in‑vivo irradiation experiments.

Low‑Concentration In‑Vitro Benchmarking of Hypoxic Radiosensitizers

At concentrations as low as 0.05–0.25 mM, KU‑2285 yields SER values of 1.43–2.14 in the cytokinesis‑block micronucleus assay, outperforming SR‑2508 (SER 1.17–1.69) across the same range [3]. This property is critical for assays designed to mimic clinically achievable plasma levels, enabling researchers to screen novel radiosensitizers against a high‑sensitivity benchmark rather than a weaker comparator.

Hypoxia‑Selective Cytotoxin vs. Radiosensitizer Comparative Pharmacology

In EMT‑6/KU tumors with predominantly chronic hypoxia, KU‑2285 was more effective than the hypoxic cytotoxin tirapazamine following single‑dose 18 Gy irradiation [4]. This differential activity based on hypoxia subtype allows procurement teams to select KU‑2285 as a tool to dissect chronic‑hypoxia biology separately from acute‑hypoxia interventions.

Pancreatic Cancer Intraoperative Radiotherapy Adjunct – Translational Reference

The Phase I/II trial data provide a clinically validated benchmark: 11‑month median survival and 50% 1‑year local control when KU‑2285 (up to 9 g/m²) is combined with 30 Gy IORT [5]. For translational oncology groups developing next‑generation hypoxic radiosensitizers or testing combination regimens in pancreatic cancer models, KU‑2285 serves as the only 2‑nitroimidazole with published human efficacy data in this indication, offering a direct comparator for preclinical‑to‑clinical extrapolation.

Quote Request

Request a Quote for 2,2-Difluoro-n-(2-hydroxyethyl)-3-(2-nitro-1h-imidazol-1-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.